SEC inhibitor KL-2 is a small molecule compound that disrupts the Super Elongation Complex (SEC), a crucial component in the regulation of transcription elongation in eukaryotic cells. The SEC plays a vital role in the induction of various genes, particularly those involved in stress responses and differentiation processes. KL-2, along with its counterpart KL-1, has been shown to modulate the activity of RNA polymerase II by interfering with the interaction between key SEC components, leading to altered gene expression profiles.
KL-2 was developed as a peptidomimetic inhibitor based on the N-terminal sequences of scaffolding proteins AFF1 and AFF4 within the SEC. The compound is classified under transcriptional inhibitors and is primarily used in research settings to study transcriptional regulation and elongation mechanisms. Its chemical structure is designed to mimic specific sequences that disrupt the assembly or function of the SEC, thus affecting transcriptional dynamics.
The synthesis of KL-2 involves several steps typical for peptidomimetic compounds. The process begins with the selection of appropriate amino acids that can mimic the target peptide sequences found in AFF1 and AFF4. Various coupling reactions are employed to form peptide bonds, followed by modifications to enhance stability and bioavailability.
The synthesis may utilize techniques such as:
These methods ensure that KL-2 retains its biological activity while being suitable for in vitro and in vivo studies.
KL-2's molecular structure features a backbone that mimics the natural peptides it is designed to inhibit. The compound's specific structural formula includes various functional groups that enhance its binding affinity to SEC components.
Key structural details include:
The three-dimensional conformation of KL-2 allows it to effectively interact with specific binding sites on SEC proteins, thereby disrupting their normal function.
KL-2 primarily acts by inhibiting the interaction between RNA polymerase II and SEC components such as AFF1 and AFF4. The interactions can be characterized through various biochemical assays:
The data from these reactions demonstrate that KL-2 treatment leads to increased occupancy of RNA polymerase II at certain genes while reducing occupancy at others, reflecting its role as a transcriptional modulator.
The mechanism by which KL-2 exerts its effects involves several steps:
Studies have shown that treatment with KL-2 results in elevated levels of phosphorylated RNA polymerase II at transcription start sites, indicating a slowdown in elongation rates due to disrupted SEC function .
KL-2 exhibits several notable physical and chemical properties:
Analytical methods such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are typically employed to characterize these properties further.
KL-2 has significant applications in scientific research, particularly in studies related to:
Research continues into how KL-2 can be utilized not only as a research tool but also as a potential therapeutic agent against diseases characterized by dysregulated transcriptional processes.
RNA polymerase II (Pol II)-mediated transcription is a tightly regulated, multi-stage process. Following initiation, Pol II frequently enters a promoter-proximal paused state—a critical regulatory checkpoint observed in ~80% of human genes [1] [2]. Release from this pause into productive elongation requires phosphorylation of Pol II’s C-terminal domain (CTD) at serine 2 (Ser2P) and of negative regulators like DSIF/NELF. This phosphorylation is primarily mediated by the kinase module positive transcription elongation factor b (P-TEFb), composed of CDK9 and cyclin T1 (CCNT1) [1] [7].
P-TEFb itself exists predominantly in an inactive form sequestered by the 7SK snRNP complex. Its recruitment to paused Pol II occurs via two major pathways:
Unlike BRD4-P-TEFb, which maintains basal transcription, SEC specializes in rapid, signal-responsive transcriptional activation of key genes such as immediate-early response genes and master regulators like MYC [1] [9].
Table 1: Key Transcription Elongation Complexes and Functions
Complex | Core Components | Primary Function | Regulatory Mechanism | |
---|---|---|---|---|
7SK snRNP | 7SK RNA, HEXIM1/2, LARP7 | P-TEFb sequestration | Inactivates CDK9 kinase activity | |
BRD4-P-TEFb | BRD4, CDK9, CCNT1 | Basal elongation | Chromatin recruitment via acetyl-lysine binding | |
SEC | AFF1/4, P-TEFb, ELL1/2/3, ENL/AF9 | Signal-responsive elongation | Scaffolded complex enhancing processivity and kinase targeting | |
SEC-L2/L3 | AFF2/3, P-TEFb, ENL/AF9 | Subset-specific elongation | Regulates distinct gene subsets from SEC | [2] |
The Super Elongation Complex is a multi-megadalton assembly integrating three functional modules through the AFF4 scaffold protein:
The AFF4-CCNT1 interaction is structurally defined by a pentapeptide motif (L34-F35-A36-E37-P38) in AFF4 docking into a hydrophobic groove in CCNT1 (residues W221, Y224, L163, V164, R165, Y175, F176, D169, W207, W210, E211) [1]. This interaction is critical for SEC integrity—mutations in this interface disrupt complex assembly and reduce transcriptional output.
SEC inhibitors KL-1 and KL-2 were rationally designed to disrupt this specific protein-protein interface. KL-2 ((2Z)-N-(5Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-butenamide) exhibits a Ki of 1.50 μM against the AFF4-CCNT1 interaction, making it 2.3-fold more potent than its analog KL-1 (Ki = 3.48 μM) [1] [3]. Mechanistically, KL-2 binding induces degradation of AFF1/AFF4 within 6 hours without affecting CDK9 or BRD4 protein levels, confirming its selective disruption of SEC over other P-TEFb complexes [1].
Table 2: SEC Core Subunits and Functional Roles
Subunit | Gene | Domain Features | Function in SEC | Disease Associations | |
---|---|---|---|---|---|
AFF4 | AFF4 | ALF homology domain, Ser-rich transactivation domain | Scaffold for complex assembly | MLL rearrangements, CHOPS syndrome | [1] [2] |
CDK9 | CDK9 | Kinase domain | Phosphorylates Pol II CTD (Ser2) and NELF | HIV replication, cardiac hypertrophy | |
Cyclin T1 | CCNT1 | Cyclin box domain | Regulatory subunit of P-TEFb | Tat cofactor in HIV | |
ELL2 | ELL2 | RNA Pol II interaction domain | Enhances Pol II processivity | MLL fusion partners | [1] [5] |
ENL/AF9 | MLLT1/MLLT3 | YEATS domain | Chromatin recruitment via histone binding | MLL rearrangements in leukemia | [2] |
Oncogenesis:SEC is a master regulator of transcriptional addiction in cancers driven by the MYC oncogene. SEC directly binds the MYC locus, enhancing its transcriptional elongation. In SEC-dependent cancers (e.g., MLL-rearranged leukemias, MYC-driven carcinomas), SEC activity accounts for >60% of MYC expression [1] [2] [9]. Mechanistically, SEC recruitment:
KL-2 demonstrates significant anti-tumor efficacy by disrupting this axis:
Viral Pathogenesis:SEC hijacking is critical for several viruses:
Notably, KL-2 promotes HIV latency reversal by releasing P-TEFb from SEC, increasing free P-TEFb pools available for HIV transcription. It synergizes with IAP antagonists (e.g., birinapant) to reactivate latent HIV in PBMCs from ART-suppressed patients [8]. This positions SEC disruption as a novel strategy for "shock-and-kill" HIV cure approaches.
Table 3: SEC Inhibitor KL-2: Key Chemical and Biological Properties
Property | Value/Description | Reference |
---|---|---|
Chemical Name | (2Z)-N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2-hydroxy-4-oxo-2-butenamide | [3] |
Synonyms | KL-2 | [1] |
Molecular Weight | 333.74 g/mol | [3] |
CAS Number | 900308-51-2 | [3] |
Mechanism | Disrupts AFF4-CCNT1 interaction (Ki = 1.50 μM) | [1] [3] |
Cellular Effects | AFF1/AFF4 degradation; Pol II pausing; MYC downregulation | [1] |
In Vivo Efficacy | Delays tumor growth in MDA231-LM2 xenografts (10 mg/kg, i.p.) | [1] [3] |
Viral Applications | Synergistic HIV latency reversal with IAP antagonists | [8] |
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